molecular formula C8H5BrF4O B6305241 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene CAS No. 2092861-11-3

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B6305241
CAS No.: 2092861-11-3
M. Wt: 273.02 g/mol
InChI Key: REJHCTBACJLZCG-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-fluoro-3-methoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substituted aromatic compounds with various functional groups.
  • Oxidized derivatives such as aldehydes and carboxylic acids.
  • Reduced aromatic compounds with fewer halogen atoms.

Scientific Research Applications

Chemistry: 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is investigated for its potential biological activities. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound in medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structural features contribute to the desired properties of these materials, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene
  • 5-Bromo-1,2,3-trifluorobenzene
  • 1,3,5-Tris(trifluoromethyl)benzene

Uniqueness: 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its substituents. The presence of both bromine and fluorine atoms, along with the methoxy and trifluoromethyl groups, imparts distinct reactivity and properties compared to other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-6-3-4(9)2-5(10)7(6)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHCTBACJLZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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